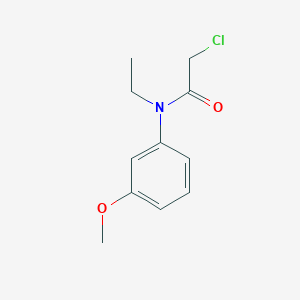

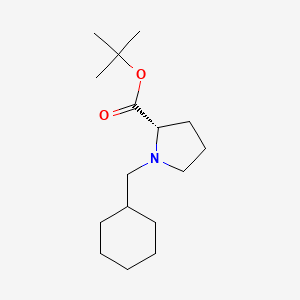

![molecular formula C24H22N4O4 B2938807 (Z)-ethyl 2-(acetylimino)-5-oxo-1-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534584-06-0](/img/structure/B2938807.png)

(Z)-ethyl 2-(acetylimino)-5-oxo-1-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

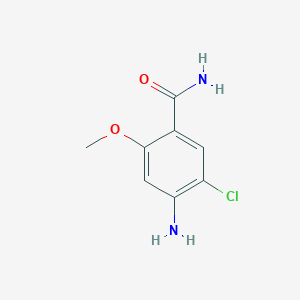

Pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines are classes of compounds that have shown a broad spectrum of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They are emerging scaffolds in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines involves the use of microwave techniques and includes chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 . Another method involves a one-pot three-component condensation reaction of 7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-5-one, malononitrile, and aromatic aldehydes in the presence of DIPEA (N,N-diisopropylethylamine) as an available organo-base catalyst .Molecular Structure Analysis

The molecular structure of these compounds is characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The optimized structures of these compounds are determined using B3LYP/6-31G (d,p) in ethanol as a solvent .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include condensation reactions and reactions involving the use of organo-base catalysts . Pd-catalyzed one-pot direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives has also been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined using various computational tools, including density functional theory (DFT) .Scientific Research Applications

Anti-Proliferative Evaluation

Thieno[2,3-d]pyrimidine-derived compounds have been designed and synthesized to target VEGFR-2, a key protein involved in angiogenesis, which is the growth of new blood vessels from pre-existing ones. This process is crucial for tumor growth and metastasis. The compounds were tested in vitro for their abilities to inhibit VEGFR-2 and to prevent cancer cell growth in two types of cancer cells .

Antibacterial and Antifungal Activity

A series of thieno-pyrimidine derivatives have been synthesized and tested for antibacterial and antifungal activity. These compounds were derived from 5′-amino-2,3′-bithiophene-4′-carboxylate via intermediate N-benzoylated carboxamide derivatives .

Antitumor Activity

New pyrido[2,3-d]pyrimidine derivatives have been synthesized and their antitumor activity has been evaluated. The efficiency of these compounds as antitumor agents was determined by measuring DNA damage, with lower absorbance indicating higher antitumor activity. Several compounds showed significant antitumor activity .

Mechanism of Action

Target of Action

Pyrrolo[2,3-d]pyrimidine derivatives have been reported to inhibit src family kinases (sfks) such as fyn, lyn, hck, and c-src . SFKs are involved in a broad spectrum of cellular processes, including cell growth, differentiation, survival, adhesion, and migration .

Mode of Action

It’s known that pyrrolo[2,3-d]pyrimidine derivatives can show subnanomolar enzymatic inhibition of their targets . They primarily inhibit the autoinhibited form of the receptor, contrasting the behavior of other inhibitors .

Biochemical Pathways

For instance, abnormal SFK signaling participates in the pathogenesis of many diseases including cancers, osteoporosis, inflammation-mediated bone loss, rheumatoid arthritis, Alzheimer’s and Parkinson’s disease .

Pharmacokinetics

One study reported that a pyrrolo[2,3-d]pyrimidine derivative had acceptable pharmacokinetic profiles with tmax of 04 h, t1/2 of 29 h, and oral bioavailability of 23% .

Result of Action

Pyrrolo[2,3-d]pyrimidine derivatives have been reported to decrease migration and invasion of cells, and also reduce expression of certain proteins .

Future Directions

The future directions in the research of these compounds involve the development of selective kinase inhibitors . There is great potential for targeting both the tumor and the tumor microenvironment with agents delivered via selective transport by folate receptors and the proton-coupled folate transporter .

properties

IUPAC Name |

ethyl 6-acetylimino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O4/c1-3-32-24(31)19-15-18-21(26-20-11-7-8-13-27(20)23(18)30)28(22(19)25-16(2)29)14-12-17-9-5-4-6-10-17/h4-11,13,15H,3,12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNKDAHXJDQJNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 2-(acetylimino)-5-oxo-1-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2938724.png)

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2938729.png)

![3-hydroxy-7-methyl-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2938734.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2938740.png)